N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide is a complex organic compound characterized by the presence of bromine, iodine, and methyl groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide typically involves multi-step organic reactions. One common method includes the halogenation of a precursor compound to introduce the bromine and iodine atoms. This is followed by the formation of the amide linkage through a reaction with an appropriate amine and acid chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and iodine sources, followed by amide formation in the presence of catalysts to enhance reaction efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of halogen atoms.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide involves its interaction with specific molecular targets and pathways. The presence of halogen atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-bromo-2-iodo-6-methylphenyl)-2-methylbut-2-enamide
- 1-(4-bromo-2-iodo-6-methylphenyl)-1H-pyrrole
Uniqueness
N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide is unique due to its specific combination of bromine, iodine, and methyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
922170-75-0 |
---|---|
Molekularformel |
C13H15BrINO |
Molekulargewicht |
408.07 g/mol |
IUPAC-Name |
N-(4-bromo-2-iodo-6-methylphenyl)-N,2-dimethylbut-2-enamide |
InChI |
InChI=1S/C13H15BrINO/c1-5-8(2)13(17)16(4)12-9(3)6-10(14)7-11(12)15/h5-7H,1-4H3 |
InChI-Schlüssel |
VKZRPGJWQZJACL-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C(C)C(=O)N(C)C1=C(C=C(C=C1C)Br)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.